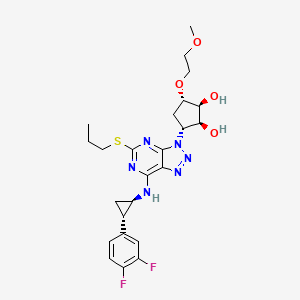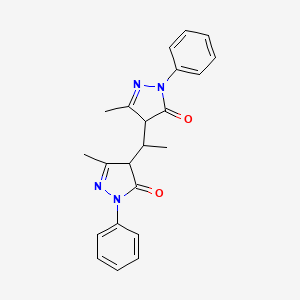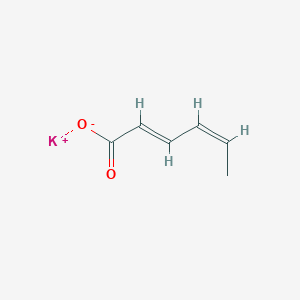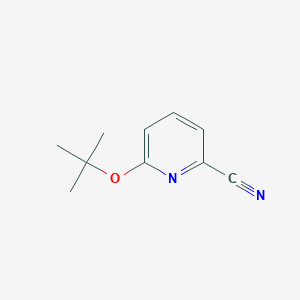![molecular formula C18H19N3O3 B13853432 N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)
N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with three acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide typically involves the reaction of 2,2’,5-triaminobiphenyl with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The acetamide groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N’,N’'-Triacetylbenzene-1,3,5-triamine: Similar structure but with a benzene core instead of a biphenyl core.
N,N’,N’'-Triacetyl-1,3,5-triaminobenzene: Another compound with a benzene core and three acetamide groups.
Uniqueness
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions compared to similar compounds with a benzene core. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[4-acetamido-3-(2-acetamidophenyl)phenyl]acetamide |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)19-14-8-9-18(21-13(3)24)16(10-14)15-6-4-5-7-17(15)20-12(2)23/h4-10H,1-3H3,(H,19,22)(H,20,23)(H,21,24) |
InChI Key |
NUTGHXNVBZXIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


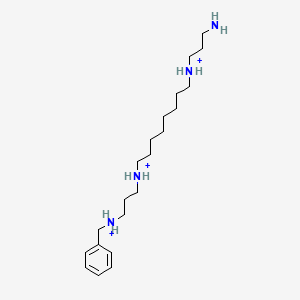


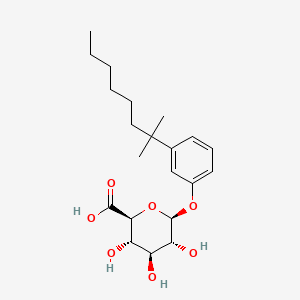
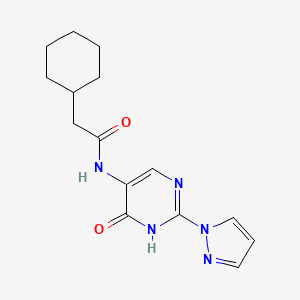
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)
